molecular formula C16H23BO4 B15326135 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B15326135
M. Wt: 290.2 g/mol
InChI Key: BADVZHUEDFHGGK-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a boronate ester linked to an aryl group through an ether linkage, which allows it to participate in a variety of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through the reaction of 4-bromophenol with 3,4-dihydro-2H-pyran to yield 4-(oxolan-3-yloxy)phenol. This intermediate is then reacted with bis(pinacolato)diboron under palladium catalysis to obtain the final product.

Reaction conditions:

  • Palladium(0) catalyst

  • Base such as potassium carbonate

  • Solvent like dimethylformamide (DMF)

  • Temperature around 80°C

Industrial Production Methods

Industrially, the synthesis follows similar routes but is optimized for larger scale production. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can be oxidized to form boronic acids.

  • Reduction: Not commonly subjected to reduction due to the stability of the boronate ester.

  • Substitution: Frequently participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, sodium perborate.

  • Substitution: Halogenated compounds, bases such as cesium carbonate.

Major Products Formed

  • Oxidation: Corresponding boronic acids.

  • Substitution: Various substituted aryl ethers.

Scientific Research Applications

Chemistry

Used extensively in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds, facilitating the construction of complex organic molecules.

Biology

Serves as a building block in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.

Medicine

Research has shown its potential in creating drug candidates, particularly for cancer and infectious diseases.

Industry

Integral in the production of polymers and advanced materials due to its stability and reactivity profile.

Mechanism of Action

Molecular Targets and Pathways

In Suzuki-Miyaura cross-coupling, the compound acts as a boronate ester donor, reacting with organohalides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by the palladium catalyst.

Comparison with Similar Compounds

Compared to other boronate esters, 4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane is unique due to its ether linkage which enhances its reactivity and stability.

Similar Compounds

  • Phenylboronic acid

  • 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane

  • 4,4,5,5-tetramethyl-2-[4-(methoxy)phenyl]-1,3,2-dioxaborolane

Each of these compounds has distinct properties and reactivity profiles, making them suitable for different applications in organic synthesis.

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14/h5-8,14H,9-11H2,1-4H3

InChI Key

BADVZHUEDFHGGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOC3

Origin of Product

United States

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